molecular formula C20H20N4O4S B2507650 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1251688-17-1

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2507650
CAS No.: 1251688-17-1
M. Wt: 412.46
InChI Key: UJDPKKWVMJVFSQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group, a pyridine ring linked via a sulfanyl group, and a morpholine-acetyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the morpholine group enhances solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-26-16-5-2-14(3-6-16)19-22-20(28-23-19)15-4-7-17(21-12-15)29-13-18(25)24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDPKKWVMJVFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile oxide under suitable conditions.

    Introduction of the pyridine ring: This step involves the coupling of the oxadiazole intermediate with a pyridine derivative.

    Attachment of the morpholine ring:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or morpholine rings.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing key structural motifs (e.g., pyridine, oxadiazole, morpholine, or sulfanyl groups).

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Reported Activity/Application Source/Reference
Target Compound 1,2,4-oxadiazole, 4-methoxyphenyl, pyridine-sulfanyl, morpholine-acetyl Hypothetical kinase inhibition (structural analogy) N/A (this analysis)
2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol (Compound 6 ) Imidazole, fluorophenyl, fluoropyridine, thioethanol p38α MAP kinase inhibitor candidate
4-(4-Fluorophenyl)-5-(2-((4-morpholinophenyl)amino)-pyridin-4-yl)-1,3-dihydro-2H-imidazol-2-one (8 ) Imidazolone, fluorophenyl, morpholinophenylamino-pyridine Optimized p38α selectivity (>100-fold vs JNK2)
881817-81-8 (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one Thiazolidinone, morpholine, pyridinylmethylene Unspecified (common in antimicrobial/antiviral research)
849919-15-9 (5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol) Pyrimidine, dual methoxyphenyl/phenol Likely kinase or estrogen receptor modulator

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring differs from the imidazole in Compound 6 and 8, which are associated with kinase inhibition (e.g., p38α MAP kinase) . Oxadiazoles are often used as bioisosteres for esters or carbamates, enhancing metabolic stability compared to imidazoles.

Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking versus the 4-fluorophenyl in Compound 6, which is optimized for p38α selectivity . The morpholine-acetyl moiety improves solubility, akin to the morpholinophenylamino group in Compound 8, which contributed to kinase selectivity in preclinical studies .

Biological Activity Trends: Pyridine/imidazole hybrids (e.g., Compound 6) show nanomolar-range kinase inhibition, while pyrimidine analogs (e.g., 849919-15-9) are explored for receptor modulation . The target compound’s activity remains uncharacterized but warrants testing in kinase assays.

Biological Activity

The compound 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one (CAS Number: 1325306-47-5) is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Weight425.51 g/mol
Molecular FormulaC21H23N5O3S
LogP2.8754
Polar Surface Area67.284 Ų
Hydrogen Bond Acceptors Count9

The compound features a morpholine ring and a pyridine ring linked through a sulfanyl group to an oxadiazole derivative, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to the one have shown significant antiproliferative activity against various cancer cell lines:

  • Mechanism of Action : The oxadiazole moiety is believed to interfere with cellular proliferation pathways, potentially through apoptosis induction and cell cycle arrest.
  • Cell Lines Tested : In vitro studies have demonstrated effectiveness against:
    • T-47D breast cancer cells
    • SK-MEL-5 melanoma cells
    • MDA-MB-468 breast cancer cells

The percentage of inhibition observed for these cell lines was reported as follows:

  • T-47D: 90.47%
  • SK-MEL-5: 84.32%
  • MDA-MB-468: 84.83% .

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes has also been explored. Enzyme assays have indicated that derivatives of oxadiazoles can act as inhibitors for several key enzymes involved in cancer progression:

  • Acetylcholinesterase (AChE) : Inhibition of AChE has implications for neurodegenerative diseases.
  • Urease : This enzyme is often targeted in the treatment of urinary tract infections and certain cancers.

Inhibition rates for selected derivatives have shown promising results:

  • AChE IC50 values ranged from 0.24 μM to 0.96 μM for various derivatives .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested against a panel of 58 cancer cell lines at the National Cancer Institute (NCI). It exhibited sub-micromolar IC50 values against prostate (PC-3) and colon (HCT-116) cancer cell lines .
  • Case Study 2 : Another study synthesized various oxadiazole derivatives and evaluated their cytotoxicity using the MTT assay. One compound showed an IC50 value of 0.275 µM , indicating superior potency compared to standard drugs like erlotinib .

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